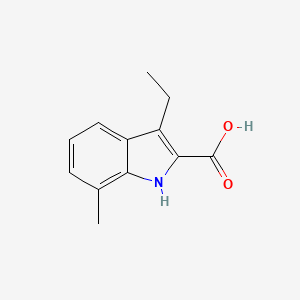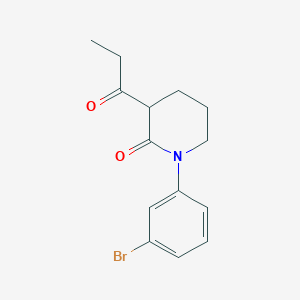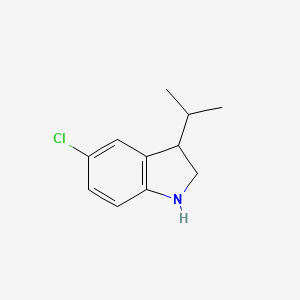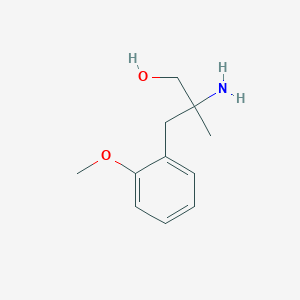
3-(Aminomethyl)isothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . This compound is characterized by the presence of an aminomethyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isothiazolidine with formaldehyde and ammonia, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are typically used.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often using advanced techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted isothiazolidines .
Applications De Recherche Scientifique
3-(Aminomethyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the isothiazolidine ring can participate in redox reactions. These interactions modulate the activity of target proteins and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)isothiazolidine: Lacks the dioxide functionality.
Isothiazolidine 1,1-dioxide: Does not have the aminomethyl group.
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the aminomethyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H10N2O2S |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3,5H2 |
Clé InChI |
URADXIHNPYWEOA-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)NC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)

![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)
![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)

![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
